molecular formula C17H12Cl2FN3O3S B12719106 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- CAS No. 107741-33-3

1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)-

Cat. No.: B12719106
CAS No.: 107741-33-3
M. Wt: 428.3 g/mol
InChI Key: VCUMMMWADRYJCL-RSCHEWFFSA-N
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Description

1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Examples include:

  • 1H-1,2,4-Triazole with different phenyl groups.
  • Triazole derivatives with various halogen substitutions.

Uniqueness

The uniqueness of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other triazole derivatives.

Properties

CAS No.

107741-33-3

Molecular Formula

C17H12Cl2FN3O3S

Molecular Weight

428.3 g/mol

IUPAC Name

(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C17H12Cl2FN3O3S/c18-12-3-6-14(15(19)7-12)17(8-23-10-21-9-22-23)16(25-27(24)26-17)11-1-4-13(20)5-2-11/h1-7,9-10,16H,8H2/t16-,17-,27?/m1/s1

InChI Key

VCUMMMWADRYJCL-RSCHEWFFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@](OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2C(OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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